1-Undecyne

Descripción

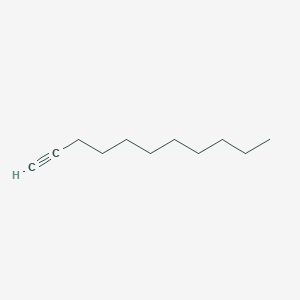

1-Undecyne (CAS 2243-98-3) is a terminal alkyne with the molecular formula C₁₁H₂₀ and a molecular weight of 152.28 g/mol . It is characterized by a triple bond at the first carbon position, making it highly reactive in catalytic and synthetic applications. Key physical properties include a boiling point of 346 K at 0.013 bar and a critical temperature of 613.50 K . Its thermodynamic properties, such as standard enthalpy of formation (343.74 J/mol·K) and vapor pressure (139.20 kPa at 481.54 K), further underscore its stability and industrial relevance .

Structure

3D Structure

Propiedades

IUPAC Name |

undec-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20/c1-3-5-7-9-11-10-8-6-4-2/h1H,4-11H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVSFLVNWJIEJRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062288 | |

| Record name | 1-Undecyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243-98-3, 102681-76-5 | |

| Record name | 1-Undecyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2243-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Undecyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102681765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Undecyne | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87633 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Undecyne | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Undecyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undec-1-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.115 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-UNDECYNE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y07U3Q24US | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Undecyne can be synthesized through several methods. One common method involves the reaction of sodium acetylide with 1-bromoalkanes in liquid ammonia. . The reaction proceeds as follows: [ \text{NaC≡CH} + \text{Br-(CH₂)₉-CH₃} \rightarrow \text{CH₃-(CH₂)₉-C≡CH} + \text{NaBr} ]

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of catalysts and controlled reaction environments are common practices in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions

1-Undecyne undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form carboxylic acids or ketones.

Reduction: Hydrogenation of this compound can yield undecane.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or ozone (O₃) can be used as oxidizing agents.

Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.

Substitution: Sodium amide (NaNH₂) in liquid ammonia is a typical reagent.

Major Products Formed

Oxidation: Undecanoic acid or 1-undecanone.

Reduction: Undecane.

Substitution: Various substituted alkynes depending on the nucleophile used.

Aplicaciones Científicas De Investigación

1-Undecyne is used in various scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

Biology: It is used in the synthesis of bioactive molecules.

Medicine: It is involved in the preparation of antimalarial and antitrypanosomal agents.

Industry: It is used in the production of polymers and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 1-Undecyne depends on the specific reaction it is involved in. For example, in hydrogenation reactions, the triple bond is reduced to a single bond through the addition of hydrogen atoms. In oxidation reactions, the triple bond is cleaved, and oxygen atoms are added to form carboxylic acids or ketones.

Comparación Con Compuestos Similares

Key Observations :

Homocoupling Reactions

This compound’s lower homocoupling efficiency compared to 1-Decyne highlights the steric hindrance imposed by its longer alkyl chain in gold-catalyzed systems . In contrast, 1-Tridecyne (C13) reacts with acetaldehyde to form α,β-alkynones, demonstrating its utility in synthesizing antiprotozoal agents .

Functionalization and Grafting

This compound is used to graft onto titanium oxide nanotubes (TONCs) via a two-step tosylation process, achieving a 30% yield in intermediate synthesis . Shorter alkynes like 1-Decyne are more reactive in similar grafting applications due to reduced steric effects.

Data Tables

Table 1: Thermodynamic Properties of Terminal Alkynes

| Property | 1-Decyne | This compound | 1-Dodecyne |

|---|---|---|---|

| Critical Pressure (kPa) | 260.70 | 264.81 | 268.90 |

| Enthalpy of Vaporization (kJ/mol) | 38.50 | 39.94 | 41.20 |

| logP (Octanol/Water) | 4.82 | 5.12 | 5.45 |

Actividad Biológica

1-Undecyne, a terminal alkyne with the chemical formula C11H22, has garnered interest in various fields of biological research due to its unique structural properties and potential applications. This article delves into the biological activities associated with this compound, focusing on its antimicrobial, antiproliferative, and biochemical interactions.

This compound is characterized by its linear carbon chain and a triple bond between the first and second carbon atoms. Its structure can be represented as follows:

This compound is known for its hydrophobic nature, which influences its interactions with biological membranes and proteins.

Antimicrobial Properties

This compound has been studied for its antimicrobial effects against various pathogens. Research indicates that compounds with similar structures exhibit significant antibacterial activity. For instance, studies have shown that terminal alkynes can disrupt bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 200 μg/mL | |

| Escherichia coli | 250 μg/mL | |

| Listeria monocytogenes | 150 μg/mL |

Antiproliferative Effects

Recent studies have explored the antiproliferative effects of this compound on cancer cell lines. The compound has shown promise in inhibiting the growth of various cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Colon Cancer Cells

In a study involving HT29 colon cancer cells, this compound was found to inhibit cell proliferation significantly. The mechanism involved the downregulation of histone deacetylase activity, which is crucial for cancer cell survival.

Table 2: Antiproliferative Activity of this compound

| Cell Line | IC50 (μM) | Mechanism of Action | Reference |

|---|---|---|---|

| HT29 (Colon Cancer) | 15 | Histone deacetylase inhibition | |

| A549 (Lung Cancer) | 22 | Apoptosis induction | |

| MCF-7 (Breast Cancer) | 18 | Cell cycle arrest |

Biochemical Interactions

This compound's hydrophobic nature allows it to interact effectively with lipid membranes. This property may enhance its ability to penetrate cellular barriers, making it a candidate for drug delivery systems.

The proposed mechanisms through which this compound exerts its biological effects include:

- Membrane Disruption : The compound's hydrophobic characteristics facilitate its integration into lipid bilayers, leading to increased permeability and eventual cell death.

- Signal Transduction Modulation : By influencing signaling pathways associated with cell growth and apoptosis, this compound can alter the behavior of cancer cells.

Q & A

Basic Research Questions

Q. What are the standard experimental methods for characterizing 1-Undecyne’s purity and structural integrity?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) to verify molecular weight (152.28 g/mol) and retention time. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can confirm terminal alkyne signals (δ ~2.0-2.5 ppm for protons, δ ~70-90 ppm for carbons). Cross-reference with NIST-reported thermodynamic properties (e.g., melting point: 9.90 ± 0.02 kJ/mol, logP: 157.250) to validate purity .

Q. How should researchers design experiments to measure this compound’s vapor pressure under varying temperatures?

- Methodological Answer : Apply the Antoine equation coefficients from NIST (ln(Pvp) = 14.4981 - 3981.78/(T - 65.137)) within the valid temperature range (345.34–498.57 K). Use a static or dynamic vapor pressure apparatus, ensuring temperature control via calibrated thermocouples (±0.1 K). Compare results with literature values for consistency .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Prioritize flammability controls (flash point: ~485.65 K) and use inert atmospheres (N₂/Ar) during reactions. Refer to critical pressure (260.70 kPa) and volume (0.614 m³/kmol) data to design pressure-rated reactors. Ensure fume hoods and personal protective equipment (PPE) are used to mitigate inhalation risks .

Advanced Research Questions

Q. How can computational models predict this compound’s phase behavior in mixed-solvent systems?

- Methodological Answer : Use Hansen solubility parameters and COSMO-RS simulations, incorporating logP (157.250) and critical volume (0.614 m³/kmol) to model solvent interactions. Validate predictions with experimental cloud-point measurements and DSC phase diagrams .

Q. What strategies resolve contradictions between experimental and theoretical values for this compound’s ionization energy?

- Methodological Answer : Perform high-resolution photoelectron spectroscopy to measure ionization energy (2212.45 kJ/mol). Compare with density functional theory (DFT) calculations (e.g., B3LYP/6-311++G** basis set). Analyze discrepancies via error propagation in DFT approximations (e.g., basis set incompleteness, electron correlation effects) .

Q. How can researchers optimize catalytic hydrogenation of this compound to selectively produce cis- or trans-alkenes?

- Methodological Answer : Screen heterogeneous catalysts (e.g., Lindlar catalyst for cis; Na/NH₃ for trans) under controlled H₂ pressure (1–5 atm). Monitor reaction progress via FTIR (C≡C stretch at ~2100 cm⁻¹) and GC. Adjust solvent polarity (logP: 157.250) to influence transition-state stabilization .

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in this compound synthesis?

- Methodological Answer : Apply multivariate analysis (PCA or PLS) to process parameters (temperature, catalyst loading, reaction time) and purity data. Use ANOVA to identify significant factors. Reference NIST entropy (-4.22 J/(mol·K)) to assess thermodynamic consistency across batches .

Data Contradiction & Replication

Q. How should researchers address discrepancies in reported critical temperature (Tₐ) values for this compound?

- Methodological Answer : Replicate measurements using adiabatic calorimetry and critical opalescence methods. Cross-validate with equations from NIST (e.g., Tₐ = 613.50 K). Publish raw data and uncertainty budgets to facilitate meta-analyses .

Q. What frameworks ensure reproducibility in studies involving this compound’s reaction kinetics?

- Methodological Answer : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design experiments. Use Arrhenius plots with NIST-reported activation energies and pre-exponential factors. Share protocols via platforms like Protocols.io to standardize methodologies .

Tables for Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 152.28 g/mol | NIST |

| Critical Temperature (Tₐ) | 613.50 K | NIST |

| logP (Octanol/Water) | 157.250 | NIST |

| Ionization Energy | 2212.45 kJ/mol | NIST |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.